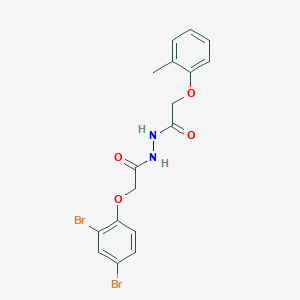![molecular formula C22H18BrN5O2 B11693884 5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)
5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrazole ring, a benzyloxy group, and a bromophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, including the formation of the pyrazole ring, introduction of the benzyloxy and bromophenyl groups, and the addition of the cyano and hydroxyethyl groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Benzyloxy and Bromophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents.
Addition of the Cyano and Hydroxyethyl Groups: These groups can be added through reactions such as cyanation and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced cyano derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: The compound may exhibit therapeutic properties, making it useful in the treatment of various diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Chemical Manufacturing: It can be employed in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
5-amino-3-{(Z)-2-[2-(benzyloxy)-5-chlorophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure with a chlorine atom instead of bromine.
5-amino-3-{(Z)-2-[2-(benzyloxy)-5-fluorophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile imparts unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C22H18BrN5O2 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC 名称 |
5-amino-3-[(Z)-2-(5-bromo-2-phenylmethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H18BrN5O2/c23-18-6-7-20(30-14-15-4-2-1-3-5-15)16(11-18)10-17(12-24)21-19(13-25)22(26)28(27-21)8-9-29/h1-7,10-11,29H,8-9,14,26H2/b17-10+ |
InChI 键 |
OHQZGUJSIYYOSQ-LICLKQGHSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11693802.png)
![(5Z)-3-(3-Fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693810.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)
![5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11693832.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11693834.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
![N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11693847.png)
![17-(2-Methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693854.png)

![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)


![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)

